molecular formula C18H13NNa2O8S2 B12424676 disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

Cat. No.: B12424676
M. Wt: 481.4 g/mol
InChI Key: GOZDTZWAMGHLDY-UHFFFAOYSA-L
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Description

Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a sulfonate group, making it a valuable substance for scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate involves several steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonate group plays a crucial role in enhancing the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Properties

Molecular Formula

C18H13NNa2O8S2

Molecular Weight

481.4 g/mol

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

GOZDTZWAMGHLDY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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